molecular formula C9H9N3O7 B100771 3,5-Dinitrotyrosine CAS No. 18386-16-8

3,5-Dinitrotyrosine

Cat. No.: B100771
CAS No.: 18386-16-8
M. Wt: 271.18 g/mol
InChI Key: SAZOSDSFLRXREA-UHFFFAOYSA-N
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Description

3,5-Dinitrotyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O7 and its molecular weight is 271.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity in Liver

A study by Hechtman, Schimmel, and Soffer (1971) found that a soluble enzyme in rabbit liver catalyzes the transamination of 3,5-dinitrotyrosine. This enzyme also works with thyroid hormones such as triiodothyronine and thyroxine, indicating a potential role in thyroid hormone metabolism (Hechtman, Schimmel, & Soffer, 1971).

Nonlinear Optical Properties

Ye et al. (2005) synthesized metal coordination compounds with this compound, discovering their significant second harmonic generation (SHG) activities. This indicates potential applications in nonlinear optics and materials science (Ye et al., 2005).

Impact on Thyroid Secretion

Greer and Grimm (1968) observed that dinitrotyrosine stimulates the secretion of iodotyrosines from the rat thyroid gland, implying a role in thyroid function and potentially in endocrine research (Greer & Grimm, 1968).

Peroxynitrite-Mediated Nitration

Yi et al. (1997) studied the peroxynitrite-mediated nitration of peptides and found that this compound forms as a product, revealing insights into biochemical reactions involving oxidative and nitrosative stress (Yi et al., 1997).

Hydrogen Bond Studies

Majerz and Gutmann (2011) explored the strong OHN intermolecular hydrogen bond in a complex involving this compound, contributing to our understanding of hydrogen bonding mechanisms (Majerz & Gutmann, 2011).

Amination Processes

Woźniak, Bańskira, and Szpakiewicz (1993) described the amination of 3,5-dinitropyridines, highlighting the chemical properties and potential applications of this compound derivatives in organic chemistry (Woźniak, Bańskira, & Szpakiewicz, 1993).

Biochemical Tyrosine Phosphorylation

Martin et al. (1990) investigated the chemical influences on the specificity of tyrosine phosphorylation, using this compound as a reference. This research is relevant to understanding biochemical signaling pathways (Martin et al., 1990).

Glycoside Hydrolase Enzyme Kinetics

McKee (2017) used 3,5-dinitrosalicylic acid, a related compound, for quantifying reducing sugars, thereby aiding in the study of enzyme kinetics in glycoside hydrolases (McKee, 2017).

Safety and Hazards

The hazardous decomposition products of 3,5-Dinitrotyrosine include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) . Hazardous polymerization does not occur .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOSDSFLRXREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18386-16-8, 17360-11-1
Record name 3,5-Dinitrotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18386-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,5-Dinitrotyrosine primarily forms through the action of reactive nitrogen species, such as peroxynitrite (ONOO-), on tyrosine residues within proteins. [] Peroxynitrite, a potent oxidant and nitrating agent, reacts with carbon dioxide to form an even more reactive intermediate, ONO2CO2-, which directly oxidizes tyrosine. [] This reaction yields 3-nitrotyrosine and 3,3'-dityrosine as major products, with this compound appearing when tyrosine is limited. [] The formation of this compound and other tyrosine modifications can alter protein structure and function, potentially contributing to various pathological conditions.

ANone:

    ANone: The provided research focuses primarily on the biochemical and pharmacological aspects of this compound. Therefore, information regarding its material compatibility and stability under various conditions, as well as its specific applications in material science, is not discussed.

    A: While this compound itself is not typically recognized for its catalytic properties, research indicates its potential involvement in enzymatic processes. For instance, a soluble this compound aminotransferase found in rabbit liver catalyzes the transamination of thyroid hormone. [] This suggests a potential role for this compound or its derivatives in influencing hormone metabolism.

    ANone: The provided research does not specifically delve into the computational chemistry or modeling aspects of this compound.

    A: Although the research doesn't provide a detailed SAR analysis for this compound, one study investigated the structure-activity relationships of acidic hydroxyphenylalanines as antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. [] They found that highly acidic compounds, particularly 3-hydroxy-2,4-dinitro-DL-phenylalanine (pKa ≈ 4), exhibited significant inhibitory activity against AMPA receptors. [] This suggests that the acidity and specific positioning of nitro groups on the aromatic ring play a crucial role in the biological activity of these compounds.

    ANone: The research primarily focuses on the formation and biological implications of this compound as a post-translational modification. Specific details regarding its inherent stability, formulation strategies for enhanced stability, solubility, or bioavailability are not explored in these papers.

    A: One of the earliest mentions of this compound synthesis dates back to 1951. [] This suggests that the study of this compound and its implications has been a subject of scientific inquiry for a significant period, with evolving methodologies and understanding.

    A: Research on this compound inherently involves a multidisciplinary approach, drawing upon expertise from various fields. Biochemistry, analytical chemistry, pharmacology, and toxicology are all crucial for understanding the formation, detection, biological effects, and potential therapeutic implications of this compound. [, , , , , ] Furthermore, the use of this compound as a marker of oxidative stress highlights its relevance in studying various pathological conditions, emphasizing the need for collaborative research efforts across different areas of biomedical science. [, ]

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